REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[S:2].O.C(COC)OC.[Cl:12][C:13]1[N:18]=[C:17]([O:19][C:20]2[CH:25]=[CH:24][C:23]([NH2:26])=[CH:22][CH:21]=2)[CH:16]=[CH:15][CH:14]=1>CCCCCC>[Cl:12][C:13]1[N:18]=[C:17]([O:19][C:20]2[CH:25]=[CH:24][C:23]([N:26]=[C:1]=[S:2])=[CH:22][CH:21]=2)[CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC(=N1)OC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over a 20 minute
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
The reactive temperature during the addition
|
Type
|
CUSTOM
|
Details
|
was 25°-30° C
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to recover the product precipitate which
|
Type
|
CUSTOM
|
Details
|
formed during the reaction
|
Type
|
DISSOLUTION
|
Details
|
The precipitate was then dissolved
|
Type
|
CUSTOM
|
Details
|
the resulting solution dried
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC(=N1)OC1=CC=C(C=C1)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |